{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJDKPOOSXXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with glyoxylic acid to form the oxadiazole ring. This intermediate is then treated with formaldehyde and ammonium chloride to introduce the methylamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine (1013430-70-0) and methyl (1224168-35-7) substituents alter electron density on the oxadiazole ring, impacting reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .
Linker Modifications :
- Replacing the methylamine linker with ethylamine (CID 28805537) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
Hydrochloride Salt Utility :
- All listed compounds are hydrochloride salts, improving aqueous solubility for biological assays. For example, the nitro analog in demonstrates enhanced solubility for electrophilic reactions, a property shared by the target compound.
The target compound’s amine group could facilitate similar interactions . Compounds with tert-butyl (915921-12-9) or methoxymethyl (SCHEMBL20588397) groups may serve as intermediates in prodrug design due to their tunable lipophilicity .
Biological Activity
The compound {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS Number: 1217095-86-7) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.09 g/mol. The structure includes a 1,2,4-oxadiazole ring which is crucial for its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine showed inhibitory effects on various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MAXF 401) .
| Cell Line | IC50 Value (μM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Breast Cancer (MAXF 401) | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
These findings suggest a promising potential for developing novel anticancer therapies based on this compound.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. For example, the presence of the oxadiazole moiety has been linked to enhanced activity against resistant strains of bacteria .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Oxadiazole derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Cell Cycle Arrest : Some studies indicated that these compounds could induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where this compound was included in the testing panel. The results demonstrated that modifications in the oxadiazole structure significantly influenced their biological activities, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride?
- The compound is typically synthesized via cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example, 2-chlorobenzaldehyde oxime can react with a nitrile under acidic conditions (e.g., HCl) to form the 1,2,4-oxadiazole ring. Subsequent functionalization of the methylamine group and salt formation with hydrochloric acid yields the final product. Purification often involves recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the oxadiazole ring, chlorophenyl substituent, and methylamine group.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation pattern.
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for the oxadiazole core .
- Elemental Analysis: Validates stoichiometry, including chloride content from the hydrochloride salt .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies under varying pH and temperature conditions (e.g., via HPLC monitoring) reveal degradation pathways, such as oxadiazole ring hydrolysis. Storage at room temperature (RT) in desiccated environments is recommended to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for oxadiazole derivatives?
- Dose-Response Studies: Establish concentration-dependent effects to differentiate off-target interactions.
- Metabolite Profiling: LC-MS identifies active metabolites or degradation products that may contribute to observed discrepancies.
- Structural Analog Comparisons: Replace the 2-chlorophenyl group with electron-withdrawing/donating substituents (e.g., 4-fluorophenyl) to isolate electronic effects on activity .
Q. How can computational methods optimize the compound’s interaction with biological targets?
- Molecular Docking: Software like AutoDock predicts binding modes to receptors (e.g., mitochondrial proteins) by analyzing hydrogen bonding and hydrophobic interactions with the oxadiazole core.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time, focusing on the chlorophenyl group’s role in binding affinity .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Substituent Variation: Synthesize analogs with modifications to the oxadiazole ring (e.g., 3-methyl or 5-trifluoromethyl groups) or chlorophenyl moiety (e.g., para-substituted halogens).
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity. Data contradictions are addressed using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.
- Additive Screening: Small molecules (e.g., glycerol) or ions (e.g., Mg2+) may improve crystal lattice formation.
- SHELXL Refinement: Use anisotropic displacement parameters and twin refinement for challenging datasets, particularly for the hydrochloride counterion .
Methodological Considerations
- Data Reproducibility: Report detailed reaction conditions (e.g., molar ratios, temperature gradients) and characterization parameters (e.g., NMR solvent, MS ionization mode).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
